molecular formula C22H45N3O3 B8180366 (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Cat. No. B8180366
M. Wt: 399.6 g/mol
InChI Key: BMZYTDRMCBZVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a useful research compound. Its molecular formula is C22H45N3O3 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibitor of Mycolic Acid Biosynthesis : A study by Hartmann et al. (1994) suggests that compounds similar to (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may act as inhibitors of mycolic acid biosynthesis, which is significant in the context of bacterial cell wall synthesis and potentially in antibiotic development (Hartmann et al., 1994).

  • Biosynthesis of Chiral Compounds : Ernst et al. (2005) developed a whole-cell biotransformation system in Escherichia coli that can reduce prochiral carbonyl compounds, like methyl acetoacetate, to chiral hydroxy acid derivatives such as methyl (R)-3-hydroxy butanoate. This illustrates the compound's relevance in producing chiral molecules for pharmaceutical applications (Ernst et al., 2005).

  • Synthesis of (R)-Aminocarnitine : Calvisi et al. (2003) described a practical method to synthesize (R)-3-Amino-4-(trimethylammonio)butanoate [(R)-Aminocarnitine], showing good overall yields and potential for industrial scaling. This compound is important in biochemistry and could have implications in metabolic studies or drug development (Calvisi et al., 2003).

  • Gas Chromatography Applications : Korhonen (1983) demonstrated the use of gas chromatography for analyzing n-alkyl butanoates, highlighting the compound's significance in analytical chemistry for separating complex mixtures (Korhonen, 1983).

  • Synthesis and Characterization in Organotin Chemistry : Shahid et al. (2002) synthesized and characterized organotin(IV) derivatives of 4-(N-Maleoyl)butanoate, indicating the role of similar compounds in inorganic and organometallic chemistry (Shahid et al., 2002).

properties

IUPAC Name

3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYTDRMCBZVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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